3-tert-butyl-1,6-naphthyridin-2(1H)-one
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Overview
Description
3-tert-butyl-1H-1,6-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are bicyclic structures containing two pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1H-1,6-naphthyridin-2-one typically involves multistep processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2-one with tert-butylamine under microwave irradiation can yield the desired product . Other methods involve nucleophilic substitution reactions, acid/base-catalyzed reactions, and cycloaddition reactions .
Industrial Production Methods
Industrial production of 3-tert-butyl-1H-1,6-naphthyridin-2-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce partially or fully reduced naphthyridine derivatives .
Scientific Research Applications
3-tert-butyl-1H-1,6-naphthyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1H-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-2-one: Lacks the tert-butyl group, which may affect its biological activity and chemical reactivity.
3-methyl-1H-1,6-naphthyridin-2-one: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
Uniqueness
3-tert-butyl-1H-1,6-naphthyridin-2-one is unique due to the presence of the tert-butyl group, which can influence its solubility, stability, and interaction with biological targets. This structural feature may enhance its pharmacological profile compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-tert-butyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)9-6-8-7-13-5-4-10(8)14-11(9)15/h4-7H,1-3H3,(H,14,15) |
InChI Key |
ZCQYOYSEGCIJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CN=C2)NC1=O |
Origin of Product |
United States |
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